N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide
Description
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide is a synthetic organic compound featuring a 1,3-thiazole core substituted at position 2 with a 4-chlorophenyl group and at position 4 with an ethyl linker connected to a cyclopentanecarboxamide moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-14-7-5-13(6-8-14)17-20-15(11-22-17)9-10-19-16(21)12-3-1-2-4-12/h5-8,11-12H,1-4,9-10H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNIMBAGYWFKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and cyclopentanecarboxamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or phosphoric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The thiazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared below with thiazole- and carboxamide-containing analogues (Table 1), focusing on structural variations and inferred physicochemical or pharmacological properties.
Table 1: Structural Comparison with Analogous Compounds
Analysis of Structural Impact on Properties
Thiazole vs. Thiadiazole Cores: The target compound’s 1,3-thiazole core (vs.
Substituent Effects: The 4-chlorophenyl group in the target compound increases lipophilicity (logP) compared to phenyl or phenoxy substituents, enhancing membrane permeability but possibly reducing aqueous solubility.
In contrast, thiophenmethyl (851623-62-6) or 2-methylpropanamide (851722-10-6) groups may alter hydrogen-bonding capacity or solubility.
Hypothesized Pharmacological Implications
- Target Selectivity: The 4-chlorophenyl group may enhance affinity for chlorophenyl-binding enzymes (e.g., cytochrome P450 isoforms) compared to non-halogenated analogues.
- Metabolic Stability : The ethyl linker and cyclopentane group could reduce oxidative metabolism compared to shorter linkers or aromatic carboxamides.
- Synthetic Accessibility : The Hantzsch thiazole synthesis method, common for analogous compounds, may apply here, though the ethyl-carboxamide linkage might require additional steps (e.g., amide coupling).
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various therapeutic areas, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. The cyclopentanecarboxamide moiety contributes to the overall stability and bioavailability of the compound.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Acetylcholinesterase Inhibition : Compounds with a thiazole structure have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. For instance, related compounds have shown IC50 values as low as 2.7 µM in inhibiting AChE activity .
- Antitumor Activity : Thiazole derivatives have been reported to possess cytotoxic effects against cancer cell lines. The structural modifications in the thiazole ring and attached phenyl groups play a pivotal role in enhancing their anticancer properties .
Efficacy Studies
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the chemical structure impact biological activity:
- The presence of electron-withdrawing groups (e.g., -Cl on the phenyl ring) enhances cytotoxicity.
- Substituents on the thiazole ring significantly influence AChE inhibition potency.
- Molecular docking studies have indicated that hydrophobic interactions are essential for binding affinity to target proteins, particularly in anticancer applications .
Case Studies
- Antitumor Activity : In a study assessing various thiazole derivatives, this compound was found to exhibit potent cytotoxic effects against multiple cancer cell lines, outperforming several reference drugs in efficacy .
- Neuroprotective Effects : Another investigation focused on neuroprotective properties linked to AChE inhibition showed promising results for compounds containing similar structural elements, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
